

Yohimbine-d3 certificate of analysis and product specifications

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Compound of Interest		
Compound Name:	Yohimbine-d3	
Cat. No.:	B12387781	Get Quote

Technical Guide: Yohimbine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Yohimbine-d3**, including its product specifications, analytical methodologies, and relevant biological pathways. This information is intended to support research and development activities involving this stable isotope-labeled compound.

Certificate of Analysis and Product Specifications

Yohimbine-d3 is the deuterated form of Yohimbine, an indole alkaloid. The inclusion of deuterium atoms makes it a valuable internal standard for quantitative mass spectrometry analysis of Yohimbine. Below is a summary of typical product specifications compiled from various suppliers. Note that specific values may vary by supplier and batch.

Table 1: Summary of Typical Product Specifications for Yohimbine-d3



Parameter	Specification	Source
Compound Name	Yohimbine-d3	[1][2]
Synonyms	methyl-d3 (1R,2S,4aR,13bS,14aS)-2- hydroxy- 1,2,3,4,4a,5,7,8,13,13b,14,14a - dodecahydroindolo[2',3':3,4]pyr ido[1,2-b]isoquinoline-1- carboxylate	[2]
Molecular Formula	C21H23D3N2O3	[1][2]
Molecular Weight	357.46 g/mol	[1]
CAS Number	133146-00-6	[1][2]
Appearance	White to off-white solid	[1]
Purity (Chemical)	≥98%	[3]
Isotopic Purity	≥99 atom % D	[3]
Solubility	DMSO: ~5 mg/mL (requires sonication) H ₂ O: ~1 mg/mL (requires sonication and heating to 80°C)	[1]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.	[1]

Experimental Protocols

The analysis of **Yohimbine-d3** typically involves a combination of chromatographic and spectrometric techniques to confirm its identity, purity, and isotopic enrichment. The methods are analogous to those used for non-labeled Yohimbine, with the addition of mass spectrometry to verify the deuterium incorporation.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is crucial for determining the chemical purity of **Yohimbined3** and separating it from any potential impurities or degradation products.[4]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is commonly used.[4]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate
 or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
- Flow Rate: Typically around 1.0 mL/min.[4]
- Detection: UV detection at approximately 270 nm or 280 nm.[4]
- Procedure:
 - Prepare a standard solution of Yohimbine-d3 of known concentration in a suitable solvent (e.g., methanol or DMSO).
 - Prepare the sample solution of the material to be tested at a similar concentration.
 - Inject both the standard and sample solutions into the HPLC system.
 - The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of **Yohimbine-d3** and determining its isotopic enrichment. It is often coupled with a chromatographic system (LC-MS).

Instrumentation: A mass spectrometer, typically a quadrupole, time-of-flight (TOF), or
 Orbitrap instrument, coupled to an HPLC system.



- Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
- Procedure:
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Acquire the mass spectrum in full scan mode.
 - Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of Yohimbine-d3 (approximately 358.48 m/z).
 - Assess the isotopic distribution of the molecular ion peak to confirm the incorporation of three deuterium atoms and to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal in the ¹H-NMR spectrum at the position corresponding to the deuterated methyl group, coupled with the corresponding signals in the ¹³C-NMR spectrum, provides definitive structural evidence.

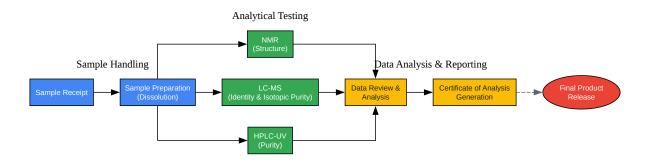
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanold₄.
- Procedure:
 - Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.
 - Analyze the spectra to ensure the signals are consistent with the structure of Yohimbine and confirm the deuterium labeling at the methyl ester position.



Visualizations

Analytical Workflow for Yohimbine-d3

The following diagram illustrates a typical workflow for the quality control and analysis of a **Yohimbine-d3** sample.



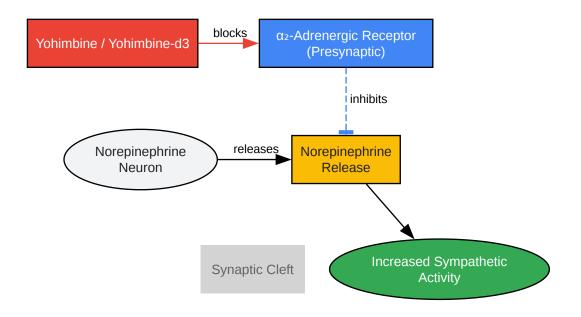
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Caption: A typical analytical workflow for **Yohimbine-d3** quality control.

Simplified Signaling Pathway of Yohimbine

Yohimbine's primary mechanism of action is as an antagonist of α_2 -adrenergic receptors. This action leads to an increase in the release of norepinephrine. The deuterated form, **Yohimbine-d3**, is expected to have the same pharmacological targets.[6][7]





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Caption: Simplified signaling pathway of Yohimbine as an α2-adrenergic antagonist.

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